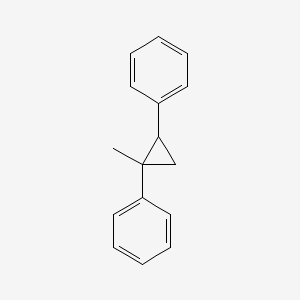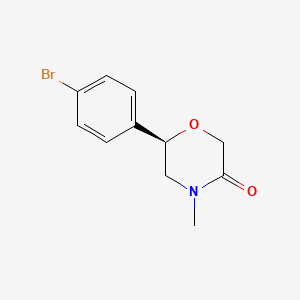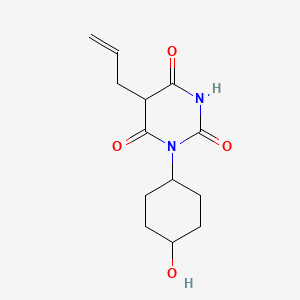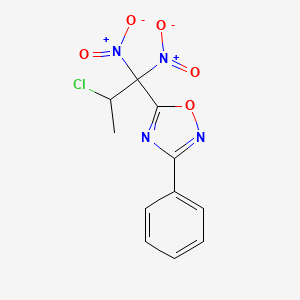
cis-1,2-Diphenyl-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 . It is a cyclopropane derivative where the cyclopropane ring is substituted with two phenyl groups and one methyl group. The “cis” configuration indicates that the two phenyl groups are on the same side of the cyclopropane ring, which can influence the compound’s chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that adds to the double bond of an alkene, forming the cyclopropane ring .
Industrial Production Methods: These methods are scalable and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can lead to the formation of more saturated cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of more saturated cyclopropane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclopropane moieties.
Industry: Used in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
- cis-1,2-Dimethylcyclopropane
- trans-1,2-Diphenyl-1-methylcyclopropane
- 1,1-Diphenylcyclopropane
Comparison: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to its specific substitution pattern and the “cis” configuration, which affects its chemical reactivity and physical properties. Compared to its trans isomer, the cis configuration can lead to different stereochemical outcomes in reactions and interactions with biological targets .
Properties
CAS No. |
14161-72-9 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI Key |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)

![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)

![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)



![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

